N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide
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Overview
Description
N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide is an organic compound characterized by the presence of a phenyl group attached to a prop-2-en-1-ylidene moiety, which is further linked to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide typically involves the reaction of 3-phenylprop-2-ynal with dimethyl malonate and a secondary amine such as pyrrolidine. The reaction is carried out in methanol under mild conditions, resulting in the formation of the target compound . Another method involves the slow evaporation technique, which is used to grow single crystals of similar compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reactant concentrations, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide undergoes various chemical reactions, including:
Cycloaddition Reactions: It reacts with thiobenzophenone, phenyl dithioacetate, and methyl cyanodithioformate to form substituted thiazolo and tetrahydrothiazole derivatives.
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions with cyclic amines, leading to the formation of push-pull buta-1,3-dienes.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl malonate, secondary amines (e.g., pyrrolidine), and various thioketones and thioesters. The reactions are typically carried out in methanol or other suitable solvents under mild conditions.
Major Products Formed
The major products formed from these reactions include dimethyl 2-[3-(pyrrolidin-1-yl)-3-phenylprop-2-en-1-ylidene]malonate and various substituted thiazolo and tetrahydrothiazole derivatives .
Scientific Research Applications
N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide has several scientific research applications, including:
Nonlinear Optical Materials: The compound is used in the synthesis of materials with nonlinear optical properties, which are important for applications in photonics and optoelectronics.
Fluorescent and Solvatochromic Materials: Due to its strong polarization of the π-electron system, the compound exhibits fluorescence and solvatochromic properties, making it useful in the development of dyes and sensors.
Organic Synthesis: It serves as a starting material for the synthesis of various carbo- and heterocycles, which are valuable intermediates in organic chemistry.
Mechanism of Action
The mechanism of action of N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide involves its ability to participate in nucleophilic addition and cycloaddition reactions. The compound’s molecular targets include thioketones and thioesters, with which it forms stable adducts. The pathways involved in these reactions are characterized by the formation of intermediate enynes and subsequent nucleophilic attack by amines or other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide include:
N-(3-Phenylprop-2-en-1-ylidene)aniline: Another compound with a similar structural motif but different functional groups.
N’-(3-Phenyl-2-propen-1-ylidene)methanesulfonohydrazide: A related compound with a hydrazide group instead of a sulfonamide group.
Biological Activity
N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a sulfonamide functional group, which is known for its biological relevance. The structure can be represented as follows:
This compound's unique structure contributes to its interaction with various biological targets, leading to its diverse pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated that the compound has a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 64 |
Staphylococcus aureus | 32 |
Pseudomonas aeruginosa | 128 |
Anticancer Potential
The compound has also shown promising anticancer activity in vitro. In a study assessing its effects on various cancer cell lines, including breast and colon cancer, it was found to induce apoptosis and inhibit cell proliferation. The half-maximal inhibitory concentration (IC50) values were recorded as follows:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
HT-29 (Colon) | 20 |
Mechanistically, this compound appears to activate caspase pathways, leading to programmed cell death in cancer cells.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. In animal models of inflammation, administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The observed effects suggest potential applications in treating inflammatory diseases.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : It may modulate receptors associated with inflammation and immune responses.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can lead to oxidative damage in cancer cells, promoting apoptosis.
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving the compound showed a significant reduction in infection severity compared to those treated with standard antibiotics.
Case Study 2: Cancer Treatment
In a preclinical model using xenografts of breast cancer cells, treatment with the compound resulted in a 50% reduction in tumor size over four weeks. Histological analysis revealed increased apoptosis rates in tumor tissues.
Properties
CAS No. |
824984-07-8 |
---|---|
Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
N-cinnamylidenemethanesulfonamide |
InChI |
InChI=1S/C10H11NO2S/c1-14(12,13)11-9-5-8-10-6-3-2-4-7-10/h2-9H,1H3 |
InChI Key |
XLOQLIJPVAXHCC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N=CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
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